molecular formula C15H17N5O2 B2955675 2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097895-03-7

2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2955675
CAS No.: 2097895-03-7
M. Wt: 299.334
InChI Key: IFBQJHFIZOEUEK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 2 and 4, and an oxy-pyrrolidinyl-pyrimidine moiety at position 6

Scientific Research Applications

2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the dimethyl groups through alkylation reactions. The pyrrolidinyl moiety can be attached via nucleophilic substitution reactions, where the pyrimidine-2-carbonyl group acts as an electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the pyrrolidinyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrrolidinyl rings.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: Lacks the pyrrolidinyl moiety, making it less complex and potentially less versatile.

    6-{[1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine: Similar structure but without the dimethyl groups, which may affect its reactivity and applications.

    Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents can be compared to highlight the unique properties of 2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of dimethyl groups and the pyrrolidinyl moiety enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-10-8-13(19-11(2)18-10)22-12-4-7-20(9-12)15(21)14-16-5-3-6-17-14/h3,5-6,8,12H,4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBQJHFIZOEUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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